N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-17-8-10-20(11-9-17)15-30-25(34)22-6-4-5-7-23(22)32-26(30)29-31(27(32)35)16-24(33)28-21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESRYOHJSDLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a synthetic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H25N5O3
- Molecular Weight : 467.529 g/mol
- CAS Number : 1242910-56-0
- IUPAC Name : N-(3,5-dimethylphenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways critical to microbial survival.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
Antioxidant Activity
The compound's antioxidant potential can be inferred from studies on its structural analogs. Compounds with similar dioxo and triazole moieties have demonstrated considerable free radical scavenging abilities in assays such as DPPH and ABTS.
The biological activity of N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is likely attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases.
- Membrane Disruption : Potential to disrupt microbial membranes leading to cell lysis.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating a series of triazole derivatives found that modifications at the phenyl ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methyl groups at the 3 and 5 positions contributed to increased lipophilicity and membrane penetration.
- Antifungal Properties : Another research project focused on the antifungal activity of similar quinazoline derivatives revealed that substituents on the aromatic rings played a crucial role in enhancing efficacy against Candida species.
- Cytotoxicity Studies : In vitro cytotoxicity assessments showed that compounds with a similar scaffold exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs in the Triazolo[4,3-a]quinazolin-5-one Family
The triazoloquinazolinone scaffold is a privileged structure in medicinal chemistry. Key analogs and their pharmacological distinctions are outlined below:
Table 1: Structural and Functional Comparison of Triazoloquinazolinone Derivatives
Key Observations:
Substituent Effects on Activity :
- The 4-methylbenzyl group in the target compound may confer enhanced metabolic stability compared to the 4-benzyl group in , as methyl substituents often reduce oxidative degradation.
- The N-(3,5-dimethylphenyl)acetamide moiety introduces steric bulk, which could improve receptor selectivity by minimizing off-target interactions, a limitation observed in earlier analogs with smaller R2 groups .
Synthetic Pathways: The target compound’s synthesis likely follows a route similar to Alagarsamy et al.’s methods , involving cyclocondensation of triazole precursors with quinazolinone intermediates. In contrast, emphasizes dichlorophenoxy-triazole synthesis via Schiff base formation, which is less relevant to acetamide derivatives .
Pharmacological Gaps :
- While Alagarsamy’s analogs demonstrate potent H1-antihistaminic activity (e.g., 0.12 μM IC50), the target compound’s efficacy remains unquantified in available literature. Its structural features suggest comparable or superior potency, but empirical validation is required.
Critical Research Findings and Limitations
- Contradictions in Substituent Roles : highlights benzyl groups as optimal for H1 antagonism, whereas phenyl groups () exhibit weaker activity. The target compound’s 4-methylbenzyl group may bridge this gap, but direct comparisons are absent .
- Synthetic Challenges: The acetamide side chain introduces complexity in purification, as noted in similar syntheses , which may limit scalability compared to simpler triazoloquinazolinones.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
